6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a phenyl group at position 2 and a 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy moiety at position 4. Its IUPAC name reflects its structural complexity, including a morpholine ring with 2,6-dimethyl substituents and an ethoxy linker. The compound is cataloged under multiple synonyms, such as AKOS005101616 and Oprea1_123520, and has been supplied by at least four manufacturers, as noted in chemical supplier databases .
The dihydropyridazinone core is a pharmacologically relevant scaffold observed in bioactive molecules, often associated with enzyme inhibition or receptor modulation. The 2,6-dimethylmorpholin-4-yl group may enhance solubility and bioavailability, a common strategy in drug design .
Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-10-20(11-14(2)25-13)18(23)12-24-16-8-9-17(22)21(19-16)15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPUSCHKOHYBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps
Preparation of Morpholine Derivative: The morpholine derivative can be synthesized through a Mannich reaction involving 2,6-dimethylmorpholine, formaldehyde, and an appropriate amine.
Formation of Pyridazinone Core: The pyridazinone core can be formed through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Implications
The target compound shares structural motifs with several analogues, including morpholine-containing derivatives and dihydropyridazinone-based molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of the Target Compound and Analogues
Key Observations
Role of the Morpholine Group :
- The 2,6-dimethylmorpholin-4-yl group in the target compound and erteberel (an antineoplastic agent) suggests its utility in enhancing pharmacokinetic properties. The morpholine ring’s polarity may improve aqueous solubility, which is critical for drug absorption .
Dihydropyridazinone Core: Analogues like 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one () and 6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one () share the dihydropyridazinone core but differ in substituents. These variations likely influence target selectivity and potency. For example, electron-withdrawing groups (e.g., fluoro, sulfanyl) may enhance binding to hydrophobic enzyme pockets .
While the target compound’s activity remains unconfirmed, its structural similarity to erteberel suggests possible antiproliferative or kinase-inhibitory properties .
Research Needs :
- Biological Activity Profiling : Screening for kinase inhibition, cytotoxicity, or antimicrobial activity.
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., morpholine, phenyl) to optimize efficacy.
- Physicochemical Characterization : Measurement of solubility, logP, and stability under physiological conditions.
Biological Activity
The compound 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a complex arrangement that may contribute to its biological activity.
Antidepressant Properties
Research has highlighted the potential antidepressant effects of compounds similar to 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one. A study focusing on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives indicated that similar structures could inhibit neurotransmitter uptake in rodent models, suggesting a mechanism for alleviating depressive symptoms through norepinephrine and serotonin modulation .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : It likely interacts with neurotransmitter receptors, particularly those related to serotonin and norepinephrine.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability in the synaptic cleft.
- Anti-inflammatory Pathways : The compound may modulate cytokine production and inhibit pathways leading to inflammation.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
